6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one
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Description
6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one is a useful research compound. Its molecular formula is C10H6ClN3O and its molecular weight is 219.63 g/mol. The purity is usually 95%.
The exact mass of the compound 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one is 219.0199395 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one are currently unknown. This compound belongs to a class of molecules known as pyrazoloquinolines, which have been studied for their potential biological activities . .
Mode of Action
Other pyrazoloquinolines have been shown to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity .
Biochemical Pathways
As a member of the pyrazoloquinoline class, it may potentially influence pathways related to the biological activities of these compounds
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not currently known. These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile. Future studies should aim to investigate these aspects .
Result of Action
Other pyrazoloquinolines have demonstrated various biological effects, such as cytotoxic activities against certain cancer cell lines . It is possible that this compound may have similar effects, but specific studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
This suggests that 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one may interact with enzymes such as CDK2 and potentially other proteins involved in cell cycle regulation .
Cellular Effects
In terms of cellular effects, compounds similar to this compound have shown cytotoxic activities against various cell lines . These compounds have been observed to inhibit the growth of cell lines such as MCF-7 and HCT-116 . This suggests that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been observed to inhibit CDK2, suggesting that this compound may exert its effects at the molecular level through enzyme inhibition . It’s possible that this compound could bind to biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown significant alterations in cell cycle progression over time . This suggests that this compound may also exhibit temporal effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Similar compounds have shown cytotoxic activities at varying concentrations . This suggests that the effects of this compound may also vary with dosage.
Metabolic Pathways
Given its potential interactions with enzymes such as CDK2, it may be involved in pathways related to cell cycle regulation .
Transport and Distribution
Its potential interactions with proteins and enzymes suggest that it may be transported and distributed within cells in a manner similar to other small molecules .
Subcellular Localization
Given its potential interactions with proteins and enzymes, it may be localized to specific compartments or organelles within the cell .
Properties
IUPAC Name |
6-chloro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-7-3-1-2-5-8-6(4-12-9(5)7)10(15)14-13-8/h1-4H,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLWIZVNNDOKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)Cl)C(=O)NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.